1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide is a heterocyclic small molecule characterized by a pyrimidine core substituted with a 1,2,4-triazole moiety, an azetidine ring, and a benzothiadiazole group linked via a carboxamide bond. This structure combines multiple pharmacologically relevant motifs:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, frequently employed in kinase inhibitors and antiviral agents.
- 1,2,4-Triazole: A five-membered heterocycle with three nitrogen atoms, known for enhancing hydrogen-bonding capacity and metabolic stability.
- Azetidine: A strained four-membered ring that can improve target binding affinity due to conformational rigidity.
- Benzothiadiazole: A bicyclic aromatic system with electron-deficient properties, often utilized in materials science and medicinal chemistry for π-π stacking interactions.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N9OS/c26-16(21-11-2-1-3-12-15(11)23-27-22-12)10-5-24(6-10)13-4-14(19-8-18-13)25-9-17-7-20-25/h1-4,7-10H,5-6H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIWAPYFMQUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Synthesis of the pyrimidine ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.
Construction of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amines and halogenated compounds.
Coupling reactions: The final step involves coupling the triazole, pyrimidine, and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.
Agrochemicals: The compound is explored for its potential as a plant growth regulator and pesticide, influencing plant hormone levels and providing protection against pests.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as ergosterol synthesis in fungi or DNA gyrase in bacteria.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Aromatic Substituents
- Target vs. : The target’s benzothiadiazole group replaces the oxadiazole in ’s compound. Benzothiadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in protein binding pockets compared to oxadiazole .
- Target vs.
- Target vs. : While both compounds incorporate bicyclic systems (benzothiadiazole vs. benzothiazole), the target lacks the methyl group on the benzothiazole ring, which could reduce steric hindrance and modulate solubility .
Heterocyclic Moieties
- Triazole vs.
- Azetidine vs. Larger Rings : The azetidine scaffold in all compounds confers rigidity, but its smaller size compared to six-membered rings (e.g., piperidine) may enhance binding to sterically constrained active sites.
Molecular Weight and Complexity
- The target compound’s molecular weight is likely intermediate (estimated ~380–400 g/mol) compared to the analogs listed (326.31–419.5 g/mol). Higher molecular weight in ’s compound (419.5 g/mol) correlates with increased substituent bulk (dimethylpyrazole, methylbenzothiazole), which may impact pharmacokinetic properties like membrane permeability .
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.
Structure and Properties
The compound features a complex structure that includes a triazole and pyrimidine moiety linked to a benzo[c][1,2,5]thiadiazole unit. The presence of these heterocycles is significant as they often contribute to diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing triazole and pyrimidine structures. For instance, triazole-linked compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study involving synthesized libraries of triazole derivatives indicated promising results in inhibiting the growth of MDA-MB-231 (human breast cancer) cells with varying IC50 values .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | MDA-MB-231 | 29.1 | |
| Triazole B | HeLa | 15.5 | |
| Triazole C | A549 (Lung Cancer) | 22.3 |
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been explored. Compounds similar to the target molecule have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with triazole moieties exhibited up to 16 times more potency against drug-resistant strains compared to standard antibiotics .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|---|
| Triazole D | Staphylococcus aureus | 8 | |
| Triazole E | Escherichia coli | 15 | |
| Triazole F | Pseudomonas aeruginosa | 12 |
Antifungal Activity
The antifungal activity of related compounds has also been documented. Studies indicate that triazoles can inhibit fungal growth effectively against common pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications in the triazole ring can enhance antifungal potency .
Case Study 1: Anticancer Evaluation
In a controlled study, a series of azetidine-based compounds were evaluated for their anticancer properties using the MTT assay. The results indicated that compounds with the benzo[c][1,2,5]thiadiazole moiety showed enhanced cytotoxicity compared to their non-substituted counterparts .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of synthesized triazoles against multi-drug resistant strains. The results revealed that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus, suggesting their potential use in treating resistant infections .
Q & A
Basic: What synthetic methodologies are effective for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step organic reactions, including coupling, amidation, and cyclization. Key steps involve:
- Coupling Reactions : Use of acid and amine precursors under nitrogen atmosphere with catalysts like CuI and ligands (e.g., (S)-proline) for triazole ring formation .
- Purification : Silica gel chromatography and recrystallization (e.g., using ethyl acetate/hexane) to isolate intermediates. Final purity (>98%) is confirmed via HPLC .
- Yield Optimization : Adjusting reactant stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), solvent selection (e.g., DMF for solubility), and reaction time (reflux for 6–12 hours) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify connectivity of the azetidine, pyrimidine, and benzothiadiazole moieties. For example, characteristic shifts for the triazole proton (~8.5 ppm) and azetidine carbons (~50–60 ppm) should align with theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 452.1234 [M+H]⁺). Discrepancies >2 ppm require reanalysis .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. Retention times are compared against standards .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals (e.g., exchangeable NH protons in benzothiadiazole) .
- 2D NMR : COSY and HSQC experiments clarify scalar coupling and carbon-proton correlations, especially for overlapping signals in the pyrimidine region .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR data remain inconclusive .
Advanced: What strategies enhance metabolic stability and target binding through structural modifications?
- Fluorine Substitution : Introducing trifluoromethyl groups (e.g., on benzothiadiazole) improves lipophilicity and metabolic stability by reducing cytochrome P450 oxidation .
- Heterocycle Replacement : Replace pyrimidine with pyrazine to alter π-π stacking interactions. For example, shows fluorine-containing triazole derivatives enhance bioactivity .
- Azetidine Ring Modifications : Substituents at the 3-position (e.g., methyl groups) can restrict conformational flexibility, improving binding to rigid enzyme pockets .
Advanced: How can molecular docking predict interactions with biological targets (e.g., kinases)?
- Target Preparation : Use crystallographic structures (e.g., from PDB) of kinases or receptors. Protonation states are adjusted at pH 7.4 using tools like AutoDockTools.
- Docking Protocols : Flexible ligand docking with AutoDock Vina or Schrödinger Glide evaluates binding poses. Prioritize poses with hydrogen bonds to the triazole nitrogen and benzothiadiazole sulfur .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to measure inhibition of Aurora kinases or EGFR. IC₅₀ values <100 nM indicate high potency .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) assess antiproliferative effects. Normalize data to positive controls (e.g., doxorubicin) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) determines aqueous solubility. Values <10 µM may require formulation with cyclodextrins .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
- Library Design : Synthesize analogs with systematic substitutions (e.g., triazole → imidazole, benzothiadiazole → quinoxaline).
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., azetidine) using MOE or Discovery Studio .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀. For example, shows fluorine improves activity 3-fold .
Advanced: How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour). Quench with acetonitrile and quantify parent compound via LC-MS/MS. <50% remaining indicates poor stability .
- Light Sensitivity : Store in amber vials under UV light (254 nm) for 48 hours. Degradation products are identified via HRMS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
